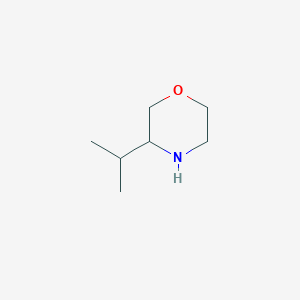

3-Isopropylmorpholine

Description

BenchChem offers high-quality 3-Isopropylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isopropylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-propan-2-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(2)7-5-9-4-3-8-7/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNOQWMTDGMVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50612793 | |

| Record name | 3-(Propan-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927802-40-2 | |

| Record name | 3-(1-Methylethyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927802-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Propan-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50612793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Isopropylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropylmorpholine is a substituted morpholine derivative with potential applications in pharmaceutical and chemical research. The morpholine scaffold is a privileged structure in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This document provides a comprehensive overview of the known chemical properties of 3-isopropylmorpholine, alongside general methodologies for the synthesis and analysis of related morpholine derivatives. Due to the limited availability of specific experimental data for 3-isopropylmorpholine, this guide incorporates data from the parent compound, morpholine, and other substituted morpholines to provide a comparative context.

Physicochemical Properties

Quantitative data for 3-isopropylmorpholine is not extensively reported in the literature. The following tables summarize the available data for 3-isopropylmorpholine and provide a comparison with the well-characterized parent compound, morpholine.

Table 1: General and Physical Properties

| Property | 3-Isopropylmorpholine | Morpholine |

| CAS Number | 927802-40-2[3] | 110-91-8[4] |

| Molecular Formula | C₇H₁₅NO[3] | C₄H₉NO[4] |

| Molecular Weight | 129.20 g/mol [3] | 87.12 g/mol [4] |

| Appearance | Liquid[3] | Colorless, oily liquid[4] |

| Boiling Point | 175.2 °C at 760 mmHg[5] | 129 °C (lit.)[4] |

| Melting Point | Not available | -5 °C (lit.)[4] |

| Density | Not available | 0.996 g/mL at 25 °C (lit.)[4] |

| Solubility | Not available | Miscible with water[6] |

Table 2: Chemical and Spectroscopic Properties

| Property | 3-Isopropylmorpholine | Morpholine |

| pKa | Not available | 8.33 at 25°C[4] |

| LogP | Not available | -0.86 |

| ¹H NMR | See Section 4.2 | See Section 4.2 |

| ¹³C NMR | See Section 4.2 | See Section 4.2 |

| Mass Spectrum | See Section 4.3 | See Section 4.3 |

Synthesis and Reactivity

Synthesis of 3-Substituted Morpholines: A General Protocol

Experimental Workflow: Synthesis of 3-Substituted Morpholines

Caption: General workflow for the synthesis of 3-substituted morpholines.

Detailed Methodology (Adapted from Dugara et al., 2015): [7]

-

Amide Formation: A solution of the appropriate substituted amino alcohol (e.g., 1-amino-3-methyl-2-butanol for 3-isopropylmorpholine synthesis) in a suitable solvent (e.g., dichloromethane) is cooled to 0°C. An α-halo acid chloride (e.g., 2-chloroacetyl chloride) is added dropwise, followed by a base (e.g., triethylamine) to neutralize the generated HCl. The reaction mixture is stirred until completion, then washed and concentrated to yield the amide intermediate.

-

Intramolecular Cyclization: The amide intermediate is dissolved in a suitable solvent (e.g., tetrahydrofuran), and a strong base (e.g., sodium hydride) is added portion-wise at 0°C. The reaction is allowed to warm to room temperature and stirred until the cyclization to the morpholinone intermediate is complete.

-

Reduction: The morpholinone intermediate is dissolved in a dry ethereal solvent (e.g., tetrahydrofuran), and a reducing agent (e.g., lithium aluminum hydride) is added carefully at 0°C. The reaction is then refluxed until the reduction to the final substituted morpholine is complete. The reaction is quenched, and the product is extracted and purified.

Reactivity of the Morpholine Ring

The reactivity of the morpholine ring is primarily dictated by the secondary amine. The presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less basic and less nucleophilic than structurally similar secondary amines like piperidine.[8][9]

Key Reactions:

-

Acid-Base Reactions: As a base, morpholine and its derivatives readily react with acids to form the corresponding salts.[10]

-

N-Alkylation and N-Arylation: The nitrogen atom can be alkylated or arylated to form various N-substituted morpholine compounds.[4]

-

Formation of Enamines: Morpholine is commonly used to generate enamines from ketones and aldehydes.[8]

-

Nitrosation: Under acidic conditions, morpholine can react with nitrites to form N-nitrosomorpholine, a known carcinogen.[10]

Stability:

The morpholine ring is generally stable. However, it can decompose at high temperatures and pressures in the absence of oxygen.[9] It is also incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[4]

Analytical Methods

General Analytical Workflow

The analysis of morpholine derivatives typically involves chromatographic separation followed by spectroscopic detection.

Analytical Workflow for Morpholine Derivatives

Caption: General analytical workflow for morpholine derivatives.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of morpholine derivatives.

-

¹H NMR: The ¹H NMR spectrum of the morpholine ring typically shows a distinct pattern. The protons on the carbons adjacent to the oxygen atom (C2 and C6) are deshielded and appear at a lower field (higher ppm) compared to the protons on the carbons adjacent to the nitrogen atom (C3 and C5).[11] For 3-isopropylmorpholine, one would expect to see signals corresponding to the isopropyl group (a doublet and a septet) in addition to the characteristic morpholine ring protons.

-

¹³C NMR: In the ¹³C NMR spectrum, the carbons adjacent to the oxygen (C2 and C6) are also deshielded and appear at a lower field compared to the carbons adjacent to the nitrogen (C3 and C5).[12]

Experimental Protocol for NMR Analysis (General):

-

Sample Preparation: Dissolve a few milligrams of the purified morpholine derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[12]

-

Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to confirm the structure of the compound.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of morpholine derivatives, aiding in their identification and structural characterization.[13]

Experimental Protocol for GC-MS Analysis (General, adapted for a volatile derivative): [14][15]

-

Derivatization (if necessary): For certain applications, morpholine derivatives can be derivatized to improve their volatility and chromatographic properties. A common method involves reaction with sodium nitrite under acidic conditions to form the N-nitrosomorpholine derivative.[14]

-

Sample Injection: Inject the prepared sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

Chromatographic Separation: The GC separates the components of the sample based on their boiling points and interactions with the stationary phase of the column.

-

Mass Analysis: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratios of the resulting ions are measured.

-

Data Analysis: The resulting mass spectrum provides information about the molecular weight and structural fragments of the analyte.

Biological Activity and Signaling Pathways

There is currently no specific information available in the searched literature regarding the biological activity or associated signaling pathways of 3-isopropylmorpholine. However, the morpholine moiety is a well-known pharmacophore present in numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antidepressant activities.[2][7] The incorporation of a morpholine ring can enhance a molecule's potency and modulate its pharmacokinetic properties.[2] Further research is required to elucidate the specific biological effects of the isopropyl substitution at the 3-position of the morpholine ring.

Conclusion

This technical guide has summarized the available chemical property data for 3-isopropylmorpholine, supplemented with information on the parent morpholine compound and general methodologies for the synthesis and analysis of substituted morpholines. While specific experimental data for 3-isopropylmorpholine remains limited, the provided information offers a valuable resource for researchers and professionals working with this and related compounds. Further experimental investigation is necessary to fully characterize its physicochemical properties, reactivity, and potential biological activities.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. matrixscientific.com [matrixscientific.com]

- 4. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]

- 5. 3-Isopropylmorpholine [myskinrecipes.com]

- 6. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. Morpholine - Wikipedia [en.wikipedia.org]

- 9. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 10. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 11. acdlabs.com [acdlabs.com]

- 12. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Isopropylmorpholine CAS number and synonyms

An In-depth Technical Guide to 3-Isopropylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Isopropylmorpholine, a substituted morpholine of interest in chemical and pharmaceutical research. The document details its chemical identity, including various CAS numbers and synonyms, and presents a summary of its physicochemical properties.

Chemical Identity and Synonyms

3-Isopropylmorpholine is a heterocyclic organic compound. Depending on its stereochemistry and whether it is in its free base or salt form, it is identified by several CAS Registry Numbers.

Table 1: CAS Numbers for 3-Isopropylmorpholine and Its Variants

| Compound Name | CAS Number |

| 3-Isopropylmorpholine (racemic) | 927802-40-2[1] |

| (S)-3-Isopropylmorpholine | 77897-21-3 |

| (R)-3-Isopropylmorpholine | 74572-01-3 |

| (S)-3-Isopropylmorpholine hydrochloride | 218595-15-4[2] |

A variety of synonyms are used in literature and commercial listings to refer to 3-Isopropylmorpholine and its derivatives.

Table 2: Synonyms for 3-Isopropylmorpholine

| Synonym | Corresponding Form |

| (RS)-3-(1-Methylethyl)-Morpholine HCl | Racemic Hydrochloride |

| 3-(Propan-2-yl)morpholine | General |

| 3-(1-Methylethyl)morpholine | General |

| (3S)-3-propan-2-ylmorpholine;hydrochloride | (S)-Hydrochloride |

Physicochemical Properties

The physicochemical properties of 3-Isopropylmorpholine are important for its handling, formulation, and application in various experimental settings.

Table 3: Physicochemical Data of 3-Isopropylmorpholine

| Property | Value |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol [1] |

| Purity | ≥95.0% (typical commercial grade)[1] |

| InChI Key | Not specified |

Synthesis and Experimental Protocols

A representative, though general, experimental workflow for the synthesis of a substituted morpholine is outlined below. This serves as a foundational guide that can be optimized for the specific synthesis of 3-Isopropylmorpholine.

General Synthetic Workflow

Caption: General workflow for morpholine synthesis.

Biological Activity and Pharmacological Profile

The biological activities of morpholine derivatives are extensive, with various compounds exhibiting anti-inflammatory, anticancer, and antimicrobial properties. However, specific quantitative data on the biological activity of 3-Isopropylmorpholine is not widely published.

The general pharmacological relevance of the morpholine scaffold suggests that 3-Isopropylmorpholine could be a valuable building block in drug discovery. The morpholine ring is often incorporated into molecules to improve their pharmacokinetic properties.

Analytical Characterization

A comprehensive analysis of a synthesized compound is crucial for its identification and purity assessment. Standard analytical techniques for a compound like 3-Isopropylmorpholine would include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectra for 3-Isopropylmorpholine are not provided in the search results, a logical workflow for its characterization is presented.

Analytical Workflow

Caption: Standard analytical workflow for compound characterization.

References

In-Depth Technical Guide to the Spectral Analysis of 3-Isopropylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 3-isopropylmorpholine, a morpholine derivative of interest in chemical research and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside characteristic Infrared (IR) absorption frequencies based on the analysis of its functional groups. Furthermore, detailed, standardized experimental protocols for obtaining such spectra are provided to guide researchers in their analytical workflows.

Predicted and Expected Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, expected IR absorption bands, and a plausible mass spectrometry fragmentation pattern for 3-isopropylmorpholine. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectral Data for 3-Isopropylmorpholine

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.6 - 3.8 | m | 2H | -O-CH₂ - |

| ~2.9 - 3.1 | m | 1H | -N-CH - (isopropyl) |

| ~2.5 - 2.7 | m | 2H | -N-CH₂ - |

| ~2.2 - 2.4 | m | 2H | -N-CH₂ - |

| ~1.8 - 2.0 | m | 1H | -CH -(CH₃)₂ |

| ~0.9 - 1.0 | d | 6H | -CH(CH₃ )₂ |

Table 2: Predicted ¹³C NMR Spectral Data for 3-Isopropylmorpholine

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~67-69 | -O-C H₂- |

| ~58-60 | -N-C H- (isopropyl) |

| ~50-52 | -N-C H₂- |

| ~45-47 | -N-C H₂- |

| ~28-30 | -C H(CH₃)₂ |

| ~18-20 | -CH(C H₃)₂ |

Table 3: Characteristic Infrared (IR) Absorption Bands for 3-Isopropylmorpholine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2960-2850 | C-H stretch | Aliphatic (isopropyl and morpholine ring) |

| 1470-1450 | C-H bend | CH₂, CH₃ |

| 1140-1070 | C-O-C stretch | Ether |

| 1130-1080 | C-N stretch | Aliphatic amine |

Table 4: Plausible Mass Spectrometry (MS) Fragmentation for 3-Isopropylmorpholine

Ionization Mode: Electron Ionization (EI)

| m/z | Proposed Fragment |

| 129 | [M]⁺ (Molecular Ion) |

| 114 | [M - CH₃]⁺ |

| 86 | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| 57 | [C₄H₉]⁺ (Isopropyl group fragment) |

| 43 | [C₃H₇]⁺ (Isopropyl cation) |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectral data outlined above. These protocols are standard for the analysis of small, liquid organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation: a. Accurately weigh 5-25 mg of 3-isopropylmorpholine for ¹H NMR or 50-100 mg for ¹³C NMR.[1] b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1] c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. d. Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. e. Cap the NMR tube securely.

2. Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity. c. For ¹H NMR, acquire a one-dimensional spectrum using a standard pulse sequence. d. For ¹³C NMR, acquire a proton-decoupled one-dimensional spectrum. e. Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. f. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal (0 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid): a. Place a single drop of liquid 3-isopropylmorpholine onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2][3] b. Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[2]

2. Data Acquisition: a. Place the "sandwiched" salt plates into the sample holder of the FT-IR spectrometer. b. Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences. c. Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). d. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

1. Sample Introduction: a. Introduce a small amount of the liquid sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

2. Ionization (Electron Ionization - EI): a. In the ion source, the sample molecules in the gas phase are bombarded by a beam of high-energy electrons (typically 70 eV).[4][5][6] b. This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and various fragment ions.[4][5][6]

3. Mass Analysis: a. The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). b. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

4. Detection: a. An electron multiplier or similar detector records the abundance of each ion at a specific m/z value. b. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a chemical compound like 3-isopropylmorpholine.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. homework.study.com [homework.study.com]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

Physicochemical Properties of 3-Isopropylmorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-isopropylmorpholine. The information is compiled from various sources to aid researchers and professionals in drug development and other scientific disciplines. This document summarizes key quantitative data in structured tables, details relevant experimental methodologies, and provides a logical workflow for its synthesis.

Core Physicochemical Data

3-Isopropylmorpholine is a substituted morpholine derivative with the molecular formula C7H15NO. Its core physicochemical properties are essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 129.20 g/mol | [1][2] |

| CAS Number | 927802-40-2 | [1][2] |

Due to the limited availability of experimental data for 3-isopropylmorpholine, data for its enantiomer, (R)-3-isopropylmorpholine, and the parent compound, morpholine, are provided below for reference and estimation purposes.

Reference Data for Related Compounds:

| Compound | Property | Value | Source |

| (R)-3-Isopropylmorpholine | Boiling Point | 188 °C | [3] |

| Melting Point | -43 °C | [3] | |

| Density | 0.884 g/mL | [3] | |

| pKa (Predicted) | 8.91 ± 0.40 | [4] | |

| Morpholine | Boiling Point | 129 °C | [5] |

| Melting Point | -5 to -7 °C | [5] | |

| Density | 0.996 g/mL at 25 °C | [5] | |

| pKa | 8.33 at 25 °C | [6] | |

| Water Solubility | Miscible | [6] | |

| Perfluoro-4-isopropylmorpholine | log Kow (logP) | 5.7 | [7][8] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of physicochemical properties. Below are generalized methodologies for key experiments.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a critical parameter that indicates the extent of ionization of a molecule at different pH values. Potentiometric titration is a common and reliable method for its determination.

-

Preparation of the Analyte Solution: A precise amount of 3-isopropylmorpholine is dissolved in deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Standardization of Titrant: A standard solution of a strong acid, typically 0.1 M hydrochloric acid (HCl), is prepared and standardized.

-

Titration Procedure:

-

The analyte solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it.

-

The standardized HCl solution is added incrementally to the analyte solution using a burette.

-

After each addition of the titrant, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

-

-

Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For a basic compound like 3-isopropylmorpholine, this corresponds to the point where half of the amine has been protonated.

Determination of the Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties. The shake-flask method is a classical approach for its measurement.

-

Preparation of Phases: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by a 24-hour separation period.

-

Preparation of the Test Solution: A known amount of 3-isopropylmorpholine is dissolved in either the n-octanol or water phase. The concentration should be below the solubility limit in both phases.

-

Partitioning:

-

Equal volumes of the n-octanol and water phases are combined in a separatory funnel.

-

The test solution is added, and the funnel is shaken vigorously for a set period (e.g., 1 hour) to allow for the partitioning of the solute between the two phases.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

-

Analysis: The concentration of 3-isopropylmorpholine in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: The logP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the water phase.

Synthesis Workflow

This three-step synthesis provides a versatile route to various C-substituted morpholines, including 3-isopropylmorpholine, by selecting the appropriate starting amino alcohol.[9] The process involves the initial formation of an amide, followed by an intramolecular cyclization to form the morpholinone ring, and finally, a reduction to yield the desired substituted morpholine.[9]

References

- 1. parchem.com [parchem.com]

- 2. capotchem.cn [capotchem.cn]

- 3. chembk.com [chembk.com]

- 4. (R)-3-ISOPROPYLMORPHOLINE, | 74572-01-3 [m.chemicalbook.com]

- 5. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. labanalysis.it [labanalysis.it]

- 8. Octafluoro-4-(heptafluoropropyl)morpholine | C7F15NO | CID 14172428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Isopropylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 3-isopropylmorpholine. The morpholine scaffold is a prevalent feature in many biologically active compounds and approved drugs, making a thorough understanding of its structural nuances crucial for rational drug design and development. This document outlines the predicted conformational preferences of 3-isopropylmorpholine based on established principles of stereochemistry and data from related substituted morpholine systems. It further details the experimental and computational methodologies required to elucidate and validate its three-dimensional structure.

Molecular Structure and Predicted Conformation

3-Isopropylmorpholine is a heterocyclic compound featuring a six-membered morpholine ring substituted with an isopropyl group at the C3 position. The morpholine ring, a saturated heterocycle containing both an oxygen and a nitrogen atom, predominantly adopts a chair conformation to minimize torsional and steric strain. This is analogous to the well-studied cyclohexane ring system.

The key conformational question for 3-isopropylmorpholine revolves around the orientation of the isopropyl group on the chair conformer. The substituent can occupy either an axial or an equatorial position.

-

Equatorial Conformer: In this arrangement, the bulky isopropyl group is directed away from the bulk of the ring, minimizing steric interactions with the axial hydrogens on C5 and the nitrogen atom. This is generally the more stable conformation for monosubstituted six-membered rings.

-

Axial Conformer: When the isopropyl group is in the axial position, it experiences significant 1,3-diaxial interactions with the axial hydrogen atoms at the C5 position and the lone pair or a substituent on the nitrogen atom. These steric clashes destabilize this conformation.

Therefore, it is strongly predicted that 3-isopropylmorpholine exists predominantly in a chair conformation with the isopropyl group in the equatorial position.

Experimental Determination of Conformation

A combination of spectroscopic and crystallographic techniques is employed to experimentally determine the conformation of 3-isopropylmorpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly proton (¹H) and carbon-¹³ (¹³C) NMR, is a powerful tool for conformational analysis in solution.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 3-isopropylmorpholine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum to observe chemical shifts and coupling patterns.

-

Acquire a ¹³C NMR spectrum, often with proton decoupling, to identify the number of unique carbon environments.

-

Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is crucial for determining through-space proximity of protons, which can definitively distinguish between axial and equatorial substituents. For the equatorial conformer, NOE correlations would be expected between the methine proton of the isopropyl group and the axial protons at C2 and C5.

-

-

Data Analysis:

-

Chemical Shifts: The chemical shifts of the ring protons and carbons can provide initial clues about the conformation.

-

Coupling Constants (J-values): The magnitude of the vicinal (³JHH) coupling constants between protons on adjacent carbons is highly dependent on the dihedral angle between them, as described by the Karplus equation. For a chair conformation, large coupling constants (typically 8-13 Hz) are observed between axial-axial protons, while smaller couplings (typically 2-5 Hz) are seen for axial-equatorial and equatorial-equatorial protons. Analysis of the coupling patterns of the C3 proton will be indicative of its axial or equatorial position.[1]

-

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive and precise structural information, including bond lengths, bond angles, and the solid-state conformation of the molecule.[2][3]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of 3-isopropylmorpholine or a suitable salt (e.g., hydrochloride) of high quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and place it in a diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined (structure solution), leading to an initial electron density map. A molecular model is then built into this map and refined against the experimental data to yield the final crystal structure.[4]

Computational Conformational Analysis

In parallel with experimental methods, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and quantifying the energetics of different conformers.[5][6][7]

Experimental Protocol: DFT Calculations

-

Model Building: Construct the 3D structures of the possible conformers of 3-isopropylmorpholine (e.g., equatorial-chair, axial-chair, and potentially boat/twist-boat conformers) using molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), aug-cc-pVTZ).[8][9] This process finds the lowest energy structure for each starting conformation.

-

Frequency Calculations: Perform vibrational frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to enthalpy and Gibbs free energy.

-

Energy Analysis: Compare the relative energies (electronic energy, enthalpy, and Gibbs free energy) of the optimized conformers to determine their relative populations at a given temperature using the Boltzmann distribution.

Quantitative Data Summary

The following tables summarize the types of quantitative data that would be obtained from the experimental and computational analyses of 3-isopropylmorpholine. The values presented are hypothetical and serve as an illustration of the expected results.

Table 1: Predicted Relative Energies of 3-Isopropylmorpholine Conformers (from DFT Calculations)

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Equatorial-Chair | 0.00 | 0.00 | >99 |

| Axial-Chair | 2.5 - 4.0 | 2.5 - 4.0 | <1 |

Table 2: Expected ¹H NMR Coupling Constants (³JHH) for the C3-Proton

| Interaction | Expected Coupling Constant (Hz) for Equatorial Isopropyl | Expected Coupling Constant (Hz) for Axial Isopropyl |

| H3ax - H2ax | ~2-4 | ~10-13 |

| H3ax - H2eq | ~2-4 | ~2-4 |

Table 3: Hypothetical X-ray Crystallography Data for Equatorial-3-Isopropylmorpholine

| Parameter | Value |

| Bond Lengths (Å) | |

| C-N | 1.46 - 1.48 |

| C-O | 1.42 - 1.44 |

| C-C (ring) | 1.52 - 1.54 |

| C-C (isopropyl) | 1.53 - 1.55 |

| Bond Angles (°) ** | |

| C-N-C | 110 - 114 |

| C-O-C | 110 - 114 |

| N-C-C | 109 - 112 |

| O-C-C | 109 - 112 |

| Selected Dihedral Angles (°) ** | |

| C6-N4-C5-C4 | ~55-60 |

| N4-C5-C4-O1 | ~-50 to -55 |

| C5-C4-O1-C2 | ~55-60 |

Workflow and Logical Diagrams

The following diagrams, created using Graphviz, illustrate the workflows for the conformational analysis of 3-isopropylmorpholine.

Caption: Experimental and computational workflow for the conformational analysis of 3-isopropylmorpholine.

Caption: Logical relationship between the conformers of 3-isopropylmorpholine and their relative stabilities.

Conclusion

The molecular structure of 3-isopropylmorpholine is predicted to be a chair conformation with the isopropyl substituent occupying the more stable equatorial position to minimize steric hindrance. This guide has outlined the key experimental and computational methodologies, namely NMR spectroscopy, X-ray crystallography, and DFT calculations, that are essential for the definitive determination and characterization of its three-dimensional structure. The quantitative data derived from these techniques provide critical insights for understanding the structure-activity relationships of 3-isopropylmorpholine and its derivatives in the context of drug discovery and development.

References

- 1. The Duke NMR Center Coupling constants [sites.duke.edu]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Exploring Conformational Preferences of Leu-enkephalin Using the Conformational Search and Double-Hybrid DFT Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 3-Isopropylmorpholine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Isopropylmorpholine in a range of common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide focuses on predicting its solubility based on its chemical structure and the well-established principle of "like dissolves like." Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility data in their own laboratory settings.

Introduction to 3-Isopropylmorpholine and Its Structural Impact on Solubility

3-Isopropylmorpholine is a tertiary amine and an ether. Its molecular structure, featuring a polar morpholine ring and a non-polar isopropyl group, dictates its solubility behavior. The nitrogen and oxygen atoms in the morpholine ring are capable of acting as hydrogen bond acceptors, which contributes to its potential for miscibility with polar solvents.[1] Conversely, the presence of the non-polar isopropyl group and the overall hydrocarbon backbone introduces non-polar character, suggesting solubility in less polar organic solvents.[2][3]

The general principle of "like dissolves like" suggests that 3-Isopropylmorpholine will exhibit favorable solubility in solvents with similar polarity.[1] Therefore, it is expected to be miscible with a broad range of organic solvents, from polar to non-polar, but with varying degrees of affinity.

Predicted Solubility of 3-Isopropylmorpholine in Common Organic Solvents

The following table provides a qualitative prediction of the miscibility of 3-Isopropylmorpholine with a selection of organic solvents, categorized by their polarity. These predictions are based on the structural characteristics of 3-Isopropylmorpholine and the general principles of solubility for amines and ethers.[2][3][4]

| Solvent | Solvent Type | Predicted Miscibility | Rationale |

| Hexane | Non-polar | Partially Miscible / Miscible | The non-polar isopropyl group and hydrocarbon backbone of 3-Isopropylmorpholine will interact favorably with the non-polar hexane. |

| Toluene | Non-polar (Aromatic) | Miscible | The aromatic nature of toluene and the non-polar aspects of 3-Isopropylmorpholine suggest good miscibility. |

| Diethyl Ether | Non-polar | Miscible | The ether functional group in both compounds and their overall low polarity suggest high miscibility. |

| Dichloromethane | Polar Aprotic | Miscible | The moderate polarity of dichloromethane should allow for good miscibility with 3-Isopropylmorpholine. |

| Ethyl Acetate | Polar Aprotic | Miscible | The ester group in ethyl acetate and the polar functionalities of 3-Isopropylmorpholine suggest good miscibility. |

| Acetone | Polar Aprotic | Miscible | Acetone's high polarity and ability to accept hydrogen bonds should lead to miscibility. |

| Isopropanol | Polar Protic | Miscible | The ability of isopropanol to donate and accept hydrogen bonds, along with its moderate polarity, suggests miscibility. |

| Ethanol | Polar Protic | Miscible | Similar to isopropanol, ethanol's polar protic nature should lead to miscibility. |

| Methanol | Polar Protic | Miscible | Methanol's high polarity and strong hydrogen bonding capabilities suggest good miscibility. |

| Water | Polar Protic | Partially Miscible / Soluble | The polar morpholine ring allows for hydrogen bonding with water, but the non-polar isopropyl group may limit complete miscibility. |

Experimental Protocol for Determining Solubility/Miscibility

The following is a general protocol for the visual determination of miscibility of 3-Isopropylmorpholine in a liquid organic solvent at room temperature. This method is straightforward and can be adapted for various laboratory settings.[5]

Materials:

-

3-Isopropylmorpholine

-

Organic solvent of interest

-

Graduated cylinders or pipettes

-

Test tubes or small, clear glass vials with caps

-

Vortex mixer or shaker

-

Light source for visual inspection

Procedure:

-

Preparation: Ensure all glassware is clean and dry to avoid contamination.

-

Initial Mixture: In a test tube, combine equal volumes (e.g., 2 mL each) of 3-Isopropylmorpholine and the chosen organic solvent.

-

Mixing: Cap the test tube securely and vortex or shake vigorously for 30-60 seconds to ensure thorough mixing.

-

Observation: Allow the mixture to stand for at least 5 minutes and observe against a light source.

-

Miscible: If the mixture remains a single, clear liquid phase with no visible separation or cloudiness, the two liquids are miscible.

-

Immiscible: If two distinct layers form, the liquids are immiscible.

-

Partially Miscible: If the mixture appears cloudy or forms an emulsion that does not separate into distinct layers, the liquids are partially miscible.

-

-

Varying Proportions (Optional): To further investigate partial miscibility, prepare mixtures with varying volume ratios of 3-Isopropylmorpholine to the solvent (e.g., 1:9, 1:4, 3:2, etc.) and repeat steps 3 and 4.

-

Documentation: Record the observations for each solvent tested.

For a more quantitative determination of solubility, especially for partially miscible systems, analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) would be required to measure the concentration of 3-Isopropylmorpholine in the solvent-rich phase after equilibration and separation.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Predicted solubility of 3-Isopropylmorpholine based on polarity.

References

The Ascendance of Morpholine-Based Catalysts: A Technical Guide for Drug Discovery and Organic Synthesis

For researchers, scientists, and drug development professionals, the quest for novel, efficient, and stereoselective catalytic systems is a perpetual frontier. Within the diverse landscape of modern catalysis, morpholine-based catalysts have emerged as a compelling class of molecules, offering unique reactivity and finding increasing application in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs).

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs.[1] This inherent biological relevance, coupled with the tunability of its structure, has made it an attractive framework for the design of novel catalysts. This in-depth technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies of morpholine-based catalysts, with a focus on their role in asymmetric synthesis.

Core Concepts: The Dual Nature of Morpholine in Catalysis

The catalytic activity of morpholine derivatives stems primarily from the nitrogen atom, which can engage in catalysis through several mechanisms. The presence of the ether oxygen, however, significantly influences the electronic properties and conformational rigidity of the ring, thereby modulating the catalyst's reactivity and selectivity.

Morpholine-based catalysts can be broadly categorized into two main classes:

-

Organocatalysts: In this mode, the morpholine moiety itself, often as part of a larger chiral structure, directly participates in the catalytic cycle. A prominent mechanism is enamine catalysis , where the secondary amine of the morpholine reacts with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate.[2][3][4][5] This enamine then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the functionalized product. It is noteworthy that morpholine-derived enamines are generally less reactive than their pyrrolidine or piperidine counterparts due to the electron-withdrawing effect of the oxygen atom and the pyramidalization of the nitrogen.[2][3][4][5] However, strategic design of the catalyst scaffold can overcome this inherent limitation, leading to highly efficient and selective transformations.[2][4][5]

-

Ligands for Metal Catalysis: Chiral morpholine derivatives can serve as effective ligands for transition metals, such as rhodium and ruthenium. In these systems, the morpholine scaffold coordinates to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. This approach is particularly successful in asymmetric hydrogenations and transfer hydrogenations.[1][6][7][8]

Applications in Asymmetric Synthesis: A Quantitative Overview

Morpholine-based catalysts have demonstrated remarkable efficacy in a variety of asymmetric transformations, consistently delivering high yields and stereoselectivities. The following tables summarize key quantitative data from the literature for different reaction types.

Organocatalytic 1,4-Addition of Aldehydes to Nitroolefins

ß-Morpholine amino acids have been developed as highly efficient organocatalysts for the Michael addition of aldehydes to nitroolefins.[2][4][5] Despite the generally lower reactivity of morpholine enamines, these catalysts have shown excellent performance.[2][4][5]

| Catalyst | Aldehyde | Nitroolefin | Cat. Loading (mol%) | Solvent | Time (h) | Yield (%) | d.r. | ee (%) | Reference |

| I | Butanal | (E)-β-nitrostyrene | 1 | i-PrOH | 24 | >99 | 96:4 | 90 | [5] |

| I | Propanal | (E)-β-nitrostyrene | 1 | i-PrOH | 24 | >99 | 95:5 | 85 | [5] |

| I | Pentanal | (E)-β-nitrostyrene | 1 | i-PrOH | 24 | >99 | 95:5 | 92 | [5] |

Catalyst I is a β-morpholine amino acid derivative.

Asymmetric Hydrogenation of Unsaturated Morpholines

Rhodium complexes bearing chiral bisphosphine ligands with a morpholine backbone have been successfully employed in the asymmetric hydrogenation of dehydromorpholines, providing access to valuable 2-substituted chiral morpholines.[1][8]

| Substrate | Catalyst System | H₂ Pressure (atm) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| 2-Phenyl-3,4-dihydro-2H-1,4-oxazine | [Rh(COD)₂]BF₄ / (R)-SKP | 50 | DCM | 12 | >99 | 99 | [1] |

| 2-(4-Methoxyphenyl)-3,4-dihydro-2H-1,4-oxazine | [Rh(COD)₂]BF₄ / (R)-SKP | 50 | DCM | 12 | >99 | 98 | [1] |

| 2-(4-Chlorophenyl)-3,4-dihydro-2H-1,4-oxazine | [Rh(COD)₂]BF₄ / (R)-SKP | 50 | DCM | 12 | >99 | 99 | [1] |

(R)-SKP is a chiral bisphosphine ligand.

Asymmetric Transfer Hydrogenation for the Synthesis of 3-Substituted Morpholines

A tandem one-pot reaction involving a titanium-catalyzed hydroamination followed by a ruthenium-catalyzed asymmetric transfer hydrogenation has been developed for the efficient synthesis of enantioenriched 3-substituted morpholines.[6][7]

| Substrate (Aminoalkyne) | Ru Catalyst | Yield (%) | ee (%) | Reference |

| N-(2-(prop-2-yn-1-yloxy)ethyl)aniline | RuCl--INVALID-LINK-- | 78 | 98 | [7] |

| N-(2-(but-2-yn-1-yloxy)ethyl)aniline | RuCl--INVALID-LINK-- | 85 | >99 | [7] |

| N-(2-(pent-2-yn-1-yloxy)ethyl)aniline | RuCl--INVALID-LINK-- | 82 | >99 | [7] |

Mechanistic Insights and Visualizations

Understanding the underlying reaction mechanisms is crucial for catalyst optimization and the rational design of new catalytic systems. The following diagrams, generated using the DOT language, illustrate key catalytic cycles and workflows involving morpholine-based catalysts.

Enamine Catalysis Workflow

The following diagram illustrates the general workflow for the organocatalytic 1,4-addition of an aldehyde to a nitroolefin using a morpholine-based catalyst.

Caption: Workflow of enamine catalysis for Michael addition.

Asymmetric Hydrogenation Catalytic Cycle

This diagram depicts a simplified catalytic cycle for the rhodium-catalyzed asymmetric hydrogenation of a dehydromorpholine.

Caption: Rh-catalyzed asymmetric hydrogenation cycle.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of successful chemical research. This section provides methodologies for the synthesis and application of key morpholine-based catalysts.

Synthesis of β-Morpholine Amino Acid Organocatalysts

This protocol describes a general procedure for the synthesis of β-morpholine amino acid organocatalysts, adapted from the literature.[2][5]

Step 1: Synthesis of Benzyl-morpholine amino alcohols

-

To a solution of the starting amino alcohol (1.0 eq.) in absolute toluene (0.3 M), add (R)-epichlorohydrin (1.3 eq.) and LiClO₄ (1.3 eq.).

-

Stir the reaction mixture at 60 °C for 24 hours.

-

Add MeONa in MeOH (25% v/v) and continue stirring for another 24 hours.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the benzyl-morpholine amino alcohol.

Step 2: Synthesis of Boc-protected morpholine amino alcohols

-

Dissolve the benzyl-morpholine amino alcohol (1.0 eq.) in THF (0.1 M).

-

Add Boc₂O (1.05 eq.) and Pd/C (10% loading).

-

Stir the suspension under a hydrogen atmosphere (1 atm) at 25 °C for 24 hours.

-

Filter the mixture through Celite and evaporate the solvent.

-

Dissolve the residue in CH₂Cl₂ and wash with KHSO₄ (5%) and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate to yield the Boc-protected amino alcohol.

Step 3: Synthesis of Boc-morpholine amino acids

-

To a vigorously stirred solution of the Boc-protected morpholine amino alcohol (1.0 eq.) in a 2:1 mixture of CH₂Cl₂/H₂O (0.15 M) at 0 °C, add TEMPO (0.2 eq.) and (diacetoxyiodo)benzene (BIAB, 2.0 eq.).

-

After 6 hours, quench the reaction with MeOH and evaporate to dryness.

-

Purify the crude product by silica gel column chromatography to obtain the Boc-morpholine amino acid.

Step 4: Deprotection to yield the final catalyst

-

Dissolve the Boc-morpholine amino acid in CH₂Cl₂ (0.1 M) and cool to 0 °C.

-

Slowly add trifluoroacetic acid (TFA).

-

Stir the mixture for 3 hours and then concentrate in vacuo to yield the final β-morpholine amino acid catalyst as a TFA salt.

General Procedure for Asymmetric Hydrogenation of Dehydromorpholines

The following is a representative procedure for the rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines.[1]

-

In a glovebox, charge a Schlenk tube with [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral bisphosphine ligand (e.g., (R)-SKP, 1.1 mol%) in anhydrous and degassed dichloromethane (DCM).

-

Stir the solution at room temperature for 20 minutes.

-

Add the dehydromorpholine substrate (1.0 eq.).

-

Transfer the Schlenk tube to a stainless-steel autoclave.

-

Purge the autoclave with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 50 atm).

-

Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).

-

After carefully releasing the hydrogen pressure, concentrate the reaction mixture under reduced pressure.

-

The enantiomeric excess of the product can be determined by chiral HPLC analysis.

Conclusion and Future Outlook

Morpholine-based catalysts represent a versatile and powerful tool in the arsenal of the modern synthetic chemist. Their unique electronic and structural properties have enabled the development of highly efficient and stereoselective transformations, with significant implications for the synthesis of chiral drugs and other high-value chemicals. The ability to fine-tune the catalyst structure allows for a high degree of control over reactivity and selectivity, opening up new avenues for the construction of complex molecular architectures.

Future research in this area will likely focus on the development of novel morpholine-based catalyst scaffolds with enhanced activity and broader substrate scope. The exploration of new catalytic modes and applications in other areas of organic synthesis, such as C-H activation and photoredox catalysis, will undoubtedly continue to expand the utility of this remarkable class of catalysts. As our understanding of the intricate interplay between catalyst structure and function deepens, morpholine-based catalysts are poised to play an increasingly important role in addressing the challenges of modern drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]

- 3. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [air.unimi.it]

- 4. researchgate.net [researchgate.net]

- 5. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Safety and Handling of 3-isopropylmorpholine

Disclaimer: Comprehensive safety, handling, and toxicological data for 3-isopropylmorpholine (CAS No. 927802-40-2) is limited in publicly available literature and safety data sheets. The information presented herein is based on the sparse data available and general principles of laboratory safety for handling novel or uncharacterized chemical compounds. Researchers and drug development professionals must exercise extreme caution and implement rigorous safety protocols. The absence of data should not be interpreted as an indication of low hazard.

Introduction

3-isopropylmorpholine is a morpholine derivative with potential applications in research and development. Due to the lack of comprehensive hazard data, this compound must be handled as a substance of unknown toxicity. This guide provides a summary of the available information and outlines best practices for its safe handling, storage, and disposal in a laboratory setting.

Chemical Identification

| Identifier | Value |

| Chemical Name | 3-isopropylmorpholine |

| Synonyms | 3-ISOPROPYLMORPHOLINE |

| CAS Number | 927802-40-2 |

| Molecular Formula | C7H15NO |

| Molecular Weight | 129.2 g/mol |

Hazard Identification and Classification

As of the latest revision of available safety data sheets, 3-isopropylmorpholine has not been formally classified according to GHS (Globally Harmonized System of Classification and Labelling of Chemicals) criteria due to a lack of toxicological and physicochemical data.

Precautionary Approach: In the absence of specific data, this chemical should be treated as hazardous. Potential hazards may include, but are not limited to, skin and eye irritation or burns, respiratory tract irritation, and potential toxicity if ingested, inhaled, or absorbed through the skin.

Physicochemical Properties

Quantitative data on the physical and chemical properties of 3-isopropylmorpholine are not widely available.

| Property | Value | Source |

| Appearance | No Data Available | |

| Odor | No Data Available | |

| Boiling Point | No Data Available | |

| Melting Point | No Data Available | |

| Flash Point | No Data Available | |

| Density | No Data Available | |

| Solubility | No Data Available |

Handling and Storage

All handling of 3-isopropylmorpholine should be performed under the assumption that the material is hazardous. The following experimental protocols and procedures are recommended.

Experimental Protocol: General Handling

-

Engineering Controls: All work, including weighing, dilutions, and transfers, must be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols. Ensure the fume hood has adequate airflow.

-

Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes:

-

Eye Protection: Chemical splash goggles and a face shield.

-

Hand Protection: Chemically impermeable gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart if available; otherwise, double-gloving is recommended.

-

Body Protection: A flame-resistant lab coat, worn fully buttoned.

-

Respiratory Protection: Not typically required if work is performed within a functioning fume hood. If there is a risk of exposure outside of a hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

-

-

Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory area.

-

Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition. Use non-sparking tools and explosion-proof equipment where necessary. Prevent fire caused by electrostatic discharge.

Storage Protocol

-

Container: Store in a tightly closed, properly labeled container.

-

Location: Keep in a dry, cool, and well-ventilated area.

-

Incompatibilities: Store separately from incompatible materials such as strong oxidizing agents, acids, and foodstuff containers.

Emergency Procedures and First Aid

The following protocols should be in place before handling the compound.

Spill Response Protocol

-

Evacuation: Evacuate non-essential personnel from the immediate spill area.

-

Ventilation: Ensure adequate ventilation.

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.

-

Cleanup: Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the absorbed material using spark-proof tools into a suitable, closed container for disposal.

First Aid Measures

Immediate medical attention is advised for any exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention. |

| Eye Contact | Immediately flush eyes with pure water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a Poison Control Center or doctor immediately. |

Toxicological Information

There is no available data on the acute or chronic toxicity, carcinogenicity, mutagenicity, or reproductive effects of 3-isopropylmorpholine. The compound must be handled as a substance with unknown toxicological properties.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Chemical waste should be collected in labeled, sealed containers and disposed of via a licensed professional waste disposal service. Do not discharge into the environment.

Visualized Workflows

The following diagram illustrates a logical workflow for the safe handling of a chemical with unknown hazards, such as 3-isopropylmorpholine.

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Isopropylmorpholine from L-Valinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine and its derivatives are pivotal structural motifs in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological profiles. This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of (S)-3-isopropylmorpholine from the readily available chiral building block, L-valinol. The described method is a two-step, one-pot procedure involving the N-alkylation of L-valinol with a 2-haloethanol followed by an intramolecular Williamson ether synthesis. This approach offers a straightforward and efficient route to enantiopure 3-substituted morpholines, which are valuable intermediates in the development of novel therapeutics.

Introduction

The morpholine ring is a privileged scaffold in drug discovery, prized for its ability to improve physicochemical properties such as aqueous solubility, metabolic stability, and pharmacokinetic parameters. Substituted morpholines are integral components of numerous approved drugs and clinical candidates, demonstrating a wide range of biological activities. The synthesis of enantiomerically pure substituted morpholines is therefore of significant interest to the pharmaceutical industry.

L-valinol, a chiral amino alcohol derived from the natural amino acid L-valine, serves as an excellent starting material for the synthesis of chiral 3-isopropylmorpholine. The isopropyl group at the 3-position can provide beneficial steric and lipophilic interactions with biological targets. This protocol details a reliable and scalable method for this transformation.

Applications in Drug Development

Substituted morpholines are key components in a variety of therapeutic agents. The incorporation of a 3-isopropylmorpholine moiety can be a strategic approach in lead optimization to:

-

Improve Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation.

-

Enhance Solubility: The nitrogen and oxygen heteroatoms can engage in hydrogen bonding, improving aqueous solubility.

-

Modulate Lipophilicity: The isopropyl group provides a lipophilic element that can be crucial for membrane permeability and target engagement.

-

Explore Chemical Space: Provides a rigid scaffold to orient substituents for optimal interaction with biological targets.

Experimental Protocol: Synthesis of (S)-3-Isopropylmorpholine from L-Valinol

This protocol describes a two-step, one-pot synthesis. The first step is the N-alkylation of L-valinol with 2-bromoethanol. The second step is an intramolecular cyclization to form the morpholine ring.

Materials:

-

L-Valinol ( (S)-2-Amino-3-methyl-1-butanol)

-

2-Bromoethanol

-

Potassium Carbonate (K₂CO₃)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Instrumentation:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR Spectrometer

-

Mass Spectrometer

-

FT-IR Spectrometer

Procedure:

Step 1: N-(2-hydroxyethyl)-L-valinol Synthesis (Intermediate)

-

To a solution of L-valinol (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

-

Slowly add 2-bromoethanol (1.1 eq) to the suspension at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

Step 2: Intramolecular Cyclization to (S)-3-Isopropylmorpholine

-

Cool the reaction mixture from Step 1 to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the cyclization by TLC.

-

Upon completion, quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

-

Purify the crude (S)-3-isopropylmorpholine by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a colorless oil.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of (S)-3-isopropylmorpholine.

| Parameter | Expected Value |

| Yield | |

| Overall Yield | 65-75% |

| Purity | |

| Purity (by NMR) | >95% |

| Analytical Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.85-3.75 (m, 2H), 3.65-3.55 (m, 1H), 2.90-2.70 (m, 3H), 2.55-2.45 (m, 1H), 1.80-1.70 (m, 1H), 0.95 (d, J=6.8 Hz, 3H), 0.90 (d, J=6.8 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 72.8, 67.5, 61.2, 50.1, 32.4, 19.8, 18.5 |

| Mass Spectrometry (ESI+) | m/z: 144.2 [M+H]⁺ |

| FT-IR (neat) | ν (cm⁻¹): 3320 (N-H), 2950, 2870 (C-H), 1120 (C-O-C) |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of (S)-3-isopropylmorpholine.

Reaction Scheme

Caption: Reaction scheme for 3-isopropylmorpholine synthesis.

Application Notes and Protocols: Racemic Synthesis of 3-Isopropylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the racemic synthesis of 3-isopropylmorpholine, a valuable building block in medicinal chemistry and drug discovery. The described method is a two-step, one-pot procedure involving a reductive amination followed by an acid-catalyzed intramolecular cyclization. This approach offers a straightforward and efficient route to the target compound from commercially available starting materials.

Introduction

Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of substituents on the morpholine ring allows for the fine-tuning of physicochemical properties and biological activity. 3-isopropylmorpholine, in particular, is a key intermediate for the synthesis of various pharmacologically active compounds. The protocol outlined below describes a reliable method for its racemic synthesis, suitable for laboratory-scale production.

The synthesis proceeds via the initial formation of an intermediate amine through the reductive amination of isobutyraldehyde with 2-(2-aminoethoxy)ethanol. This is followed by an in-situ acid-catalyzed cyclization to yield the desired 3-isopropylmorpholine. Reductive amination is a robust and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds.[1][2][3]

Reaction Scheme

Figure 1: Overall reaction scheme for the synthesis of 3-isopropylmorpholine.

Data Presentation

Table 1: Reagents and Reaction Parameters

| Reagent/Parameter | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 2-(2-aminoethoxy)ethanol | C4H11NO2 | 105.14 | 10.51 g | 1.0 |

| Isobutyraldehyde | C4H8O | 72.11 | 7.93 g (9.9 mL) | 1.1 |

| Sodium Triacetoxyborohydride | C6H10BNaO6 | 211.94 | 25.43 g | 1.2 |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | 200 mL | - |

| p-Toluenesulfonic acid monohydrate | C7H10O4S | 190.22 | 0.95 g | 0.05 |

| Reaction Time | - | - | 24 hours | - |

| Reaction Temperature | - | - | Room Temperature | - |

| Expected Yield | - | - | 75-85% | - |

Table 2: Product Characterization Data (Exemplary)

| Analysis | Expected Result |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.85-3.75 (m, 2H), 3.65-3.55 (m, 2H), 2.90-2.80 (m, 1H), 2.75-2.65 (m, 1H), 2.60-2.50 (m, 1H), 1.80-1.65 (m, 1H), 0.95 (d, J=6.8 Hz, 3H), 0.90 (d, J=6.8 Hz, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 70.5, 67.8, 58.2, 51.0, 31.5, 19.8, 18.5 |

| Mass Spectrometry (ESI+) | m/z: 144.2 [M+H]⁺ |

Experimental Protocol

Materials and Equipment

-

Round-bottom flask (500 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Analytical balance

-

NMR spectrometer

-

Mass spectrometer

Reagents

-

2-(2-aminoethoxy)ethanol (≥98%)

-

Isobutyraldehyde (≥99%)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (97%)

-

Dichloromethane (DCM), anhydrous

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (≥98%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-aminoethoxy)ethanol (10.51 g, 100 mmol) and anhydrous dichloromethane (200 mL).

-

Addition of Aldehyde: Add isobutyraldehyde (7.93 g, 110 mmol) to the solution at room temperature. Stir the mixture for 20 minutes.

-

Reductive Amination: Carefully add sodium triacetoxyborohydride (25.43 g, 120 mmol) portion-wise over 30 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 30 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12 hours. The progress of the reductive amination can be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting amine.

-

Acid-Catalyzed Cyclization: After completion of the reductive amination, add p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol) to the reaction mixture.

-

Cyclization Reaction: Continue stirring the mixture at room temperature for an additional 12 hours. Monitor the formation of the morpholine product by TLC or LC-MS.

-

Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (100 mL). Stir vigorously for 15 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-isopropylmorpholine as a colorless to pale yellow oil.

Mandatory Visualization

Experimental Workflow

Caption: Workflow for the racemic synthesis of 3-isopropylmorpholine.

Signaling Pathway/Logical Relationship Diagram

Caption: Logical flow of the chemical transformations.

References

Enantioselective Synthesis of 3-Isopropylmorpholine: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 3-isopropylmorpholine, a valuable chiral building block in medicinal chemistry. The synthesis of this compound is of significant interest due to the prevalence of the morpholine scaffold in numerous bioactive molecules. This note focuses on a practical and efficient strategy commencing from the readily available chiral pool starting material, L-valinol, to yield (S)-3-isopropylmorpholine. A detailed experimental protocol, quantitative data, and methods for determining enantiomeric excess are presented.

Introduction

The morpholine ring is a privileged scaffold in drug discovery, appearing in a wide array of approved pharmaceuticals. The introduction of a stereocenter at the 3-position of the morpholine ring, as seen in 3-isopropylmorpholine, allows for fine-tuning of pharmacological activity and pharmacokinetic properties. Enantioselective synthesis is therefore crucial to access enantiomerically pure forms of this and related building blocks. While various methods for the asymmetric synthesis of 3-substituted morpholines have been explored, including asymmetric hydrogenation and biocatalysis, the use of chiral pool starting materials offers a straightforward and cost-effective approach. This application note details a robust protocol for the synthesis of (S)-3-isopropylmorpholine from L-valinol.

Synthesis Strategy

The overall strategy for the enantioselective synthesis of (S)-3-isopropylmorpholine from L-valinol involves a two-step process:

-

N-Alkylation of L-valinol: Reaction of L-valinol with a suitable 2-carbon electrophile, such as 2-bromoethanol or a protected equivalent, to introduce the C5-C6 fragment of the morpholine ring.

-

Intramolecular Cyclization: Subsequent acid-catalyzed intramolecular cyclization of the resulting N-substituted amino alcohol to form the morpholine ring.

This approach leverages the inherent chirality of L-valinol to directly afford the desired enantiomer of 3-isopropylmorpholine.

Diagram of the Synthetic Pathway

Caption: Synthetic pathway for (S)-3-isopropylmorpholine.

Experimental Protocols

Protocol 1: Synthesis of (S)-N-(2-hydroxyethyl)-valinol

Materials:

-

L-Valinol

-

2-Bromoethanol

-

Potassium Carbonate (K₂CO₃)

-

Ethanol

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-